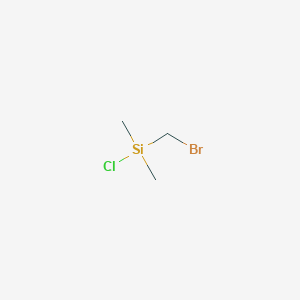

(Bromomethyl)chlorodimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromomethyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrClSi/c1-6(2,5)3-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAURZYXCQQWBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066075 | |

| Record name | Silane, (bromomethyl)chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | (Bromomethyl)dimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16532-02-8 | |

| Record name | (Bromomethyl)chlorodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16532-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Bromomethyl)chlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (bromomethyl)chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (bromomethyl)chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromomethyl)chlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (BROMOMETHYL)CHLORODIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9VCR927M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Bromomethyl)chlorodimethylsilane: A Bifunctional Reagent for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(Bromomethyl)chlorodimethylsilane (BMCS) is a versatile bifunctional organosilicon compound that offers a unique combination of reactive sites for complex organic synthesis. Possessing both a labile silicon-chlorine bond and a reactive carbon-bromine bond, it serves as a valuable reagent for the introduction of a protected hydroxymethyl group equivalent, the formation of functionalized silyl ethers, and the construction of silicon-containing tethers. This guide provides a comprehensive overview of the core physical and chemical properties of BMCS, delves into its distinct reactivity, presents a detailed experimental protocol for its application in alcohol protection, and outlines the critical safety and handling procedures required for its use.

Introduction: The Strategic Advantage of Bifunctionality

In the landscape of multi-step organic synthesis, reagents that offer orthogonal reactivity are of paramount importance. This compound, with its distinct Si-Cl and C-Br moieties, epitomizes such a tool. The significant difference in reactivity between these two functional groups allows for sequential, selective transformations. Typically, the highly electrophilic and moisture-sensitive Si-Cl bond undergoes rapid reaction with nucleophiles such as alcohols to form stable silyl ethers. This initial reaction leaves the less reactive C-Br bond untouched, available for subsequent carbon-carbon or carbon-heteroatom bond formation via nucleophilic substitution or metal-catalyzed coupling reactions. This inherent chemoselectivity makes BMCS a powerful strategic component in the synthesis of complex molecules, polymers, and functionalized materials.[1]

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in experimental design. BMCS is a colorless to pale yellow liquid that is highly sensitive to moisture.[1][2] Its key physical and chemical identifiers are summarized in Table 1.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16532-02-8 | [1][3] |

| Molecular Formula | C₃H₈BrClSi | [1][3] |

| Molecular Weight | 187.54 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 130-131 °C at 740-760 mmHg | [1] |

| Density | 1.375 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.465 | [1] |

| Melting Point | < 0 °C | [4] |

| Flash Point | 41 °C | [4] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers: the silicon atom of the chlorosilane and the carbon atom of the bromomethyl group.

Reaction at the Si-Cl Bond: Silyl Ether Formation

The primary and most rapid reaction of BMCS involves the nucleophilic attack at the electrophilic silicon atom. The Si-Cl bond is highly polarized and susceptible to cleavage by a wide range of nucleophiles, most commonly alcohols. This reaction is the basis for using BMCS as a protecting group for hydroxyl functionalities.

The mechanism proceeds via an SN2-like pathway at the silicon center.[5] An amine base, such as triethylamine or imidazole, is typically employed to deprotonate the alcohol, forming a more potent nucleophilic alkoxide. This alkoxide then attacks the silicon atom, displacing the chloride ion. The base simultaneously neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5] The resulting (bromomethyl)dimethylsilyl ether is stable under many reaction conditions, yet the bromomethyl handle remains available for further functionalization.

The workflow for this initial silylation step can be visualized as follows:

Caption: General workflow for the silylation of an alcohol using BMCS.

Reaction at the C-Br Bond: Post-Silylation Functionalization

Once the hydroxyl group is protected as the (bromomethyl)dimethylsilyl ether, the bromomethyl moiety serves as a versatile electrophilic handle. The C-Br bond is significantly weaker and less polar than the Si-Cl bond, rendering it less reactive.[6][7] This allows for its participation in a secondary reaction phase, typically requiring more forcing conditions or specific catalysts.

Common transformations involving the C-Br bond include:

-

Nucleophilic Substitution: Reaction with nucleophiles like cyanides, azides, or thiolates to introduce new functional groups.

-

Grignard Reagent Formation: Formation of a Grignard reagent, which can then be used in subsequent reactions with electrophiles like aldehydes or ketones.

-

Wittig Reaction Precursor: Conversion to a phosphonium salt, followed by deprotonation to form a Wittig reagent for olefination reactions.

This two-stage reactivity is illustrated in the logical diagram below:

Caption: Sequential reactivity of this compound.

Experimental Protocol: Protection of a Primary Alcohol

This section provides a representative, field-proven protocol for the protection of a primary alcohol using this compound. The principles described are broadly applicable, though minor adjustments to stoichiometry, temperature, and reaction time may be necessary for different substrates.

Objective: To synthesize a (bromomethyl)dimethylsilyl ether from a primary alcohol (e.g., 1-octanol) in high yield.

Materials:

-

1-Octanol

-

This compound (BMCS)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (e.g., 1-octanol, 1.30 g, 10.0 mmol, 1.0 equiv.) and anhydrous DCM (50 mL).

-

Addition of Base: Add freshly distilled triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 equiv.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of BMCS: Add this compound (2.06 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 10 minutes via a syringe. A white precipitate (triethylammonium chloride) will form immediately.

-

Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent potential side reactions. The use of a slight excess of BMCS and base ensures complete consumption of the starting alcohol.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Self-Validating System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

-

Workup - Quenching and Extraction:

-

Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Causality Insight: The NaHCO₃ wash neutralizes any remaining HCl and quenches unreacted BMCS. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (bromomethyl)dimethylsilyl ether.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Flammability: BMCS is a flammable liquid and vapor.[8] It should be kept away from heat, sparks, open flames, and other ignition sources.

-

Corrosivity: The compound is highly corrosive and causes severe skin burns and eye damage.[8] It reacts with moisture in the air or on skin to release hydrochloric acid (HCl), which is the primary cause of its corrosive nature.[9]

-

Handling: Always handle BMCS in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8]

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[1]

Conclusion

This compound is a powerful and strategic reagent for organic synthesis, offering chemists a reliable method for the protection of alcohols while simultaneously installing a handle for further molecular elaboration. Its well-defined, sequential reactivity allows for complex synthetic planning and execution. By understanding its physical properties, appreciating the mechanistic basis of its bifunctionality, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance programs in drug discovery, materials science, and chemical biology.

References

-

Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Retrieved from [Link]

-

NIST. (2025). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest. (2016). SAFETY DATA SHEET: BROMOMETHYLDIMETHYLCHLOROSILANE. Retrieved from [Link]

Sources

- 1. One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]

- 9. rsc.org [rsc.org]

(Bromomethyl)chlorodimethylsilane chemical structure and bonding

An In-Depth Technical Guide to (Bromomethyl)chlorodimethylsilane: Structure, Bonding, and Synthetic Utility

Abstract

This compound (CAS No. 16532-02-8), a bifunctional organosilane, serves as a versatile building block in advanced organic synthesis and materials science.[1] Its unique molecular architecture, featuring two distinct reactive centers—a labile silicon-chlorine bond and a carbon-bromine bond—allows for orthogonal chemical transformations. This guide provides a comprehensive analysis of its molecular structure, conformational dynamics, and bonding characteristics, grounded in spectroscopic studies and computational chemistry. We further detail its synthesis, spectroscopic signature, and core reactivity. A field-proven protocol for the silylation of primary alcohols is presented, illustrating its practical application as a hydroxyl protecting group, a critical operation in pharmaceutical development. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of halomethylsilanes in complex molecular design.

Molecular Structure and Bonding

This compound, with the chemical formula C₃H₈BrClSi, possesses a central silicon atom adopting a distorted tetrahedral geometry.[2][3] The silicon is covalently bonded to two methyl groups, a chlorine atom, and a bromomethyl moiety. The inherent polarity of the Si-Cl bond and the presence of the electron-withdrawing bromomethyl group significantly influence the molecule's electronic structure and reactivity.

Conformational Analysis: Rotational Isomerism

A key structural feature of this compound is the existence of rotational isomers, or conformers, arising from restricted rotation around the Si-C bond of the bromomethyl group. Vibrational spectroscopy (Infrared and Raman) combined with ab initio calculations has shown that the compound exists as a mixture of anti and gauche conformers in the liquid and vapor phases.[2]

-

The anti conformer , where the C-Br bond is positioned opposite to the Si-Cl bond, is calculated to be the lower energy, more stable form. It is the exclusive conformer present in the crystalline state.

-

The gauche conformer is slightly higher in energy.

Computational studies indicate that while these two conformers are distinct energetically, the variations in their respective bond lengths and angles are negligible.[2] This conformational dynamic is a critical consideration in mechanistic studies and predictive modeling of its reactivity.

Caption: Conformational isomers of this compound.

Bond Properties

The bonding framework is characterized by standard single covalent bonds. The Si-Cl bond is highly polarized and represents the most reactive site for nucleophilic attack. The C-Br bond is a typical haloalkane bond, susceptible to nucleophilic substitution or radical reactions under appropriate conditions. The two methyl groups are relatively inert but contribute to the steric profile of the molecule.

Physicochemical and Spectroscopic Data

The physical properties and key identifiers of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16532-02-8 | [2] |

| Molecular Formula | C₃H₈BrClSi | [2] |

| Molecular Weight | 187.54 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 130-131 °C | [1] |

| Density | 1.375 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.465 | [1] |

| SMILES | C(Cl)CBr | [3] |

Spectroscopic Signature

Accurate characterization is essential for verifying purity and confirming reaction outcomes. While experimental spectra for this specific molecule are not widely published, its signature can be reliably predicted based on data from closely related analogs and fundamental spectroscopic principles.

¹H NMR (Predicted):

-

δ ~2.9-3.1 ppm (singlet, 2H): Protons of the bromomethyl group (-CH₂Br). The chemical shift is significantly downfield due to the strong deshielding effects of both the adjacent bromine atom and the silicon atom.

-

δ ~0.6-0.8 ppm (singlet, 6H): Protons of the two equivalent methyl groups (-Si(CH₃)₂). These protons are in a shielded environment, appearing upfield as is characteristic for methyl groups attached to silicon.

¹³C NMR (Predicted):

-

δ ~25-30 ppm: Carbon of the bromomethyl group (-CH₂Br). Its chemical shift is influenced by the attached bromine and silicon atoms.

-

δ ~2-5 ppm: Carbons of the two equivalent methyl groups (-Si(CH₃)₂). These carbons are highly shielded.

FTIR (Predicted Key Peaks):

-

2960-2970 cm⁻¹: C-H asymmetric stretching (methyl groups).

-

1260-1270 cm⁻¹: CH₃ symmetric deformation (umbrella mode) in Si-CH₃. This is a highly characteristic peak for methylsilanes.

-

~800 cm⁻¹: Si-C stretching and CH₃ rocking in Si-(CH₃)₂.

-

600-700 cm⁻¹: C-Br stretching.

-

470-550 cm⁻¹: Si-Cl stretching.

Synthesis of Halomethyl Chlorosilanes

The synthesis of halomethylsilanes often involves the free-radical halogenation of a corresponding methylchlorosilane. The synthesis of the closely related analog, chloro(chloromethyl)dimethylsilane, provides an authoritative template for this class of compounds.

Rationale: This method utilizes a common, scalable industrial precursor (dichlorodimethylsilane) and a standard radical initiator. The reaction conditions are optimized to favor mono-halogenation and minimize the formation of di- and tri-halogenated byproducts, which can be difficult to separate due to close boiling points. The choice of initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is critical for controlling the reaction rate and yield.

Caption: Workflow for synthesis of a halomethyl chlorosilane.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its dual reactivity. The Si-Cl bond is the primary site for nucleophilic substitution, making it an excellent reagent for introducing the dimethylsilyl group onto substrates.

Silylation of Alcohols: A Protection Strategy

In multi-step synthesis, particularly in drug development, the temporary protection of hydroxyl groups is a fundamental strategy.[4] Chlorosilanes react readily with alcohols in the presence of a non-nucleophilic base to form stable silyl ethers, effectively masking the alcohol's reactivity.[5]

Mechanism of Silylation: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. A base, typically a tertiary amine like triethylamine or a nitrogen-containing heterocycle like imidazole or pyridine, is essential.[2][5]

Causality of Base Selection:

-

Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from catalyzing undesired side reactions, such as the cleavage of the newly formed silyl ether.[5]

-

Activation: Imidazole and pyridine can act as nucleophilic catalysts. They react with the chlorosilane to form a highly reactive silylimidazolium or silylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol than the original chlorosilane, thereby accelerating the reaction.[2][6]

Caption: Generalized mechanism for alcohol silylation.

Field-Proven Protocol: Protection of a Primary Alcohol

This protocol describes a self-validating system for the protection of a primary alcohol (e.g., 1-butanol) using this compound. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the purification is straightforward. This methodology is adapted from standard procedures for silyl ether formation.[5]

Materials and Equipment

-

This compound (1.1 eq)

-

1-Butanol (1.0 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), TLC plates, separatory funnel, rotary evaporator.

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Reagent Charging: To the flask, add 1-butanol (1.0 eq) and imidazole (2.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration relative to the alcohol).

-

Expertise Note: Imidazole is used in excess to ensure complete scavenging of HCl and to act as a nucleophilic catalyst. Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.

-

-

Silylation: Cool the solution to 0 °C using an ice-water bath. Slowly add this compound (1.1 eq) dropwise via syringe. A white precipitate (imidazolium hydrochloride) will form.

-

Trustworthiness: Slow, dropwise addition at 0 °C is crucial to control the exotherm of the reaction and prevent potential side reactions.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol spot and the appearance of a new, less polar product spot (the silyl ether).

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acidic species and quenches the reaction.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.

-

Expertise Note: Diethyl ether is chosen for its low boiling point and good solubility of the silyl ether product, while the inorganic salts remain in the aqueous phase.

-

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Flammability: It is a flammable liquid and vapor.[5] Keep away from heat, sparks, and open flames.

-

Corrosivity: The compound reacts with water or moisture in the air to release corrosive hydrogen chloride gas. It causes severe skin burns and serious eye damage.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[5]

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

Conclusion

This compound is a powerful and versatile reagent whose utility is derived directly from its unique molecular structure. The presence of two distinct, orthogonally reactive functional groups—the Si-Cl and C-Br bonds—provides synthetic chemists with a flexible tool for complex molecular engineering. A thorough understanding of its conformational behavior, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful and safe implementation in research and development, particularly within the pharmaceutical industry.

References

-

Jensen, H.M., Klaeboe, P., Guirgis, G.A., Aleksa, V., Nielsen, C.J., & Durig, J.R. (1997). The vibrational spectra and conformers of chloromethyl dimethyl chlorosilane. Journal of Molecular Structure, 410-411, 483-488. ([Link])

-

U.S. Environmental Protection Agency. (2023). Silane, (bromomethyl)chlorodimethyl-. Substance Details - SRS. ([Link])

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 85476. ([Link])

-

National Institute of Standards and Technology. (n.d.). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. ([Link])

-

Haz-Map. (n.d.). (Bromomethyl)dimethylchlorosilane. Hazardous Agents. ([Link])

-

Gelest, Inc. (2016). BROMOMETHYLDIMETHYLCHLOROSILANE - Safety Data Sheet. Gelest. ([Link])

-

Singh, A., Pande, R., & Gupta, V.D. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section A, 33(3), 244-247. ([Link])

-

Mastryukov, V. S., et al. (1997). The Conformers of Bromomethyl Dimethyl Chlorosilane Studied by Vibrational Spectroscopy and ab initio Methods. ResearchGate. ([Link])

-

ReMaster, M. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Mastering Organic Chemistry. ([Link])

-

OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver. ([Link])

-

Kocienski, P. (n.d.). Protecting Groups. University of Leeds. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data (NMR, IR, MS) of (Bromomethyl)chlorodimethylsilane

An In-depth Technical Guide to the Spectroscopic Characterization of (Bromomethyl)chlorodimethylsilane

Introduction: The Analytical Imperative for a Bifunctional Reagent

This compound (CAS No. 16532-02-8) is a pivotal reagent in modern synthetic chemistry, valued for its dual reactivity.[1] The molecule, with the formula C₃H₈BrClSi, incorporates two distinct reactive sites: a labile silicon-chlorine bond susceptible to nucleophilic attack and a bromomethyl group that serves as a versatile carbon electrophile. This unique bifunctionality makes it an essential building block in organosilicon chemistry, particularly for introducing the dimethylsilylmethylene moiety in the synthesis of complex molecules, polymers, and for surface modification.[1]

Given its high reactivity and moisture sensitivity, rigorous and unambiguous characterization is not merely a procedural formality but a critical necessity for ensuring reaction success and reproducibility. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. The discussion moves beyond a simple recitation of data, delving into the structural origins of spectral features and outlining field-proven protocols for sample handling and data acquisition.

Master Workflow for Spectroscopic Analysis

The analysis of a reactive compound like this compound demands a systematic workflow that preserves sample integrity. The primary challenge is its hydrolytic instability due to the Si-Cl bond. All operations must be conducted under an inert atmosphere.

Caption: Master workflow for the analysis of reactive organosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the molecular structure of this compound. The simplicity of the spectrum is a direct reflection of the molecule's symmetry.

Data Summary

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ¹H | CDCl₃ | 2.65 ppm | Singlet | 2H | Si-CH₂ -Br |

| 0.58 ppm | Singlet | 6H | Si-(CH₃ )₂ | ||

| ¹³C | CDCl₃ | 16.47 ppm | - | - | Si-C H₂-Br |

| 0.27 ppm | - | - | Si-(C H₃)₂ | ||

| Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[2][3] |

Interpretation and Mechanistic Insights

-

¹H NMR: The proton spectrum displays two sharp singlets, confirming the C₂ symmetry of the two methyl groups and the isolated nature of the bromomethyl protons.

-

Si-(CH₃)₂ at 0.58 ppm: The significant shielding (upfield shift) of the methyl protons is characteristic of protons attached to silicon. Silicon is less electronegative than carbon, leading to higher electron density around the adjacent protons.

-

Si-CH₂-Br at 2.65 ppm: This downfield shift, relative to the methyl groups, is a direct consequence of the powerful deshielding effect of the adjacent bromine atom. The electronegativity of bromine withdraws electron density from the methylene group, exposing the protons to a greater effective magnetic field.

-

-

¹³C NMR: The carbon spectrum corroborates the proton data.

-

Si-(CH₃)₂ at 0.27 ppm: The methyl carbons are highly shielded, appearing far upfield, which is a hallmark of alkyl groups bonded to silicon.

-

Si-CH₂-Br at 16.47 ppm: The carbon of the bromomethyl group is significantly deshielded by the attached bromine, resulting in a downfield shift of approximately 16 ppm relative to the methyl carbons.

-

Experimental Protocol (NMR)

The hygroscopic nature of the Si-Cl bond necessitates rigorous exclusion of atmospheric moisture during sample preparation.

-

Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃) from a freshly opened ampoule. For ultimate dryness, the solvent can be stored over activated 3 Å molecular sieves for at least 12 hours prior to use.[4]

-

Glassware: Ensure the NMR tube and cap are scrupulously clean and oven-dried at >120°C for several hours, then cooled in a desiccator.

-

Sample Preparation (Inert Atmosphere):

-

Glovebox Method: Perform all manipulations inside a nitrogen or argon-filled glovebox. Add ~0.6 mL of the dried deuterated solvent to a clean vial. Using a microliter syringe, add 5-10 µL of this compound. Mix, then transfer the solution to the NMR tube using a filter pipette to remove any particulate matter.[5]

-

Schlenk Line Method: If a glovebox is unavailable, add the solvent to an oven-dried NMR tube sealed with a rubber septum. Purge the tube with dry argon or nitrogen. Using a gas-tight syringe, carefully withdraw the required amount of the silane from its source container and inject it into the NMR tube through the septum.

-

-

Data Acquisition: Acquire the spectrum immediately. Use of a J-Young valve NMR tube is recommended for long-term storage or multi-day experiments.

Infrared (IR) Spectroscopy

FTIR spectroscopy serves as a rapid and effective tool for identifying key functional groups and providing deeper insight into the compound's conformational isomerism.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment |

| 2978 | Weak | C-H Asymmetric Stretch (in -CH₃ and -CH₂) |

| 1392 | Weak | CH₃ Symmetric Bending (Umbrella) |

| 1264 | Medium | CH₃ Symmetric Bending (on Si) |

| 822 | Strong | Si-(CH₃)₂ Rocking and Si-C Stretch |

| Vapor phase data sourced from the Encyclopedia of Reagents for Organic Synthesis.[2][3] General assignments are supported by established organosilicon correlation charts.[2][6] |

Interpretation and Conformational Analysis

The key value of IR is in confirming the presence of the Si-(CH₃)₂ moiety and the alkyl halide group.

-

Si-C Vibrations: The strong absorption around 822 cm⁻¹ and the medium band at 1264 cm⁻¹ are highly characteristic of the dimethylsilyl group. The Si-C stretching and CH₃ rocking modes are coupled, giving rise to these intense, reliable absorptions.[6]

-

C-H Vibrations: The C-H stretching and bending vibrations are consistent with a saturated alkyl structure.

A crucial insight from vibrational spectroscopy is that this compound exists as a mixture of anti and gauche conformers in the liquid and gas phases due to restricted rotation around the Si-C bond.[6] Upon crystallization, the spectra simplify as the molecules adopt the lower-energy anti conformation, causing bands associated with the gauche conformer to vanish.[6] This phenomenon is a powerful illustration of how vibrational spectroscopy can probe subtle structural dynamics.

Caption: Anti and gauche conformers of this compound.

Experimental Protocol (FTIR)

-

Technique Selection: For a volatile, air-sensitive liquid, Attenuated Total Reflectance (ATR) is often less practical than a sealed transmission cell. A demountable liquid cell with IR-transparent windows (e.g., KBr or NaCl) is ideal.

-

Sample Preparation:

-

Inside a glovebox or dry bag, place one drop of the neat liquid onto one of the salt plates.

-

Place the second plate on top and give a slight twist to ensure an even, bubble-free film.

-

Quickly assemble the cell holder and mount it in the spectrometer to minimize atmospheric exposure.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean cell first.

-

Collect the sample spectrum. The final spectrum is automatically ratioed against the background.

-

Scan over the mid-IR range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through controlled fragmentation. For this compound, the isotopic signatures of both chlorine and bromine create a uniquely complex and identifiable molecular ion cluster.

Predicted Isotopic Pattern and Fragmentation

Molecular Ion (M⁺˙): The molecular weight is 187.54 g/mol .[1][10] The molecular ion region will exhibit a characteristic cluster of peaks due to the isotopes:

-

m/z 186: C₃H₈⁷⁹Br³⁵ClSi

-

m/z 188: C₃H₈⁸¹Br³⁵ClSi and C₃H₈⁷⁹Br³⁷ClSi

-

m/z 190: C₃H₈⁸¹Br³⁷ClSi

The relative intensities of this cluster provide a definitive fingerprint for the presence of one Br and one Cl atom.

Key Fragmentation Pathways:

-

α-Cleavage (Loss of •CH₃): This is a very favorable fragmentation for organosilanes, leading to a stabilized silylium ion.

-

Halogen Loss: Cleavage of the Si-Cl or C-Br bond.

-

Loss of Bromomethyl Radical: Cleavage of the Si-C bond.

Caption: Predicted ESI-MS fragmentation of this compound.

Predicted Data Summary

| m/z (Isotopologue Base) | Ion Formula | Fragmentation Event | Significance |

| 186 / 188 / 190 | [C₃H₈BrClSi]⁺˙ | Molecular Ion (M⁺˙) | Confirms MW and elemental composition (Br, Cl) |

| 171 / 173 / 175 | [C₂H₅BrClSi]⁺ | Loss of •CH₃ | Base Peak Candidate. Highly characteristic of methylsilanes. |

| 151 / 153 | [C₃H₈BrSi]⁺ | Loss of •Cl | Confirms presence of Chlorine. |

| 93 / 95 | [(CH₃)₂SiCl]⁺ | Loss of •CH₂Br | Indicates the dimethylchlorosilyl moiety. |

Experimental Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this volatile compound.

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the silane in a dry, inert, volatile solvent like hexane or heptane.[10][11] Preparation should be done in a glovebox to prevent hydrolysis before injection.

-

GC Conditions:

-

Injector: Use a split/splitless inlet, typically at 250°C.

-

Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to ~250°C to ensure good separation from any impurities or solvent front.

-

-

MS Conditions:

-

Ionization: Standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a range from m/z 40 to 250 to capture all relevant parent and fragment ions.

-

Source/Transfer Line Temp: Maintain at ~250°C.[12]

-

Conclusion

The spectroscopic characterization of this compound is a clear illustration of applied chemical principles. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, with chemical shifts that are readily explained by the electronegativity of neighboring atoms. FTIR spectroscopy confirms the key functional groups and, more subtly, reveals the compound's conformational flexibility in fluid phases. Finally, mass spectrometry provides an unambiguous confirmation of molecular weight and elemental composition through its unique and complex isotopic cluster, while its fragmentation pattern corroborates the structure deduced from NMR. Together, these techniques provide a comprehensive and self-validating analytical package, ensuring the identity, purity, and structural integrity of this vital synthetic reagent.

References

-

ResearchGate. (2009). The Conformers of Bromomethyl Dimethyl Chlorosilane Studied by Vibrational Spectroscopy and ab initio Methods. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2007). e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2007). Synthesis of unsymmetrical ansa-fluorenyl metallocenes. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Silane, (bromomethyl)chlorodimethyl-. Retrieved January 14, 2026, from [Link]

-

Separations. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2015). How can we take the NMR of a moisture sensitive compound? Retrieved January 14, 2026, from [Link]

-

Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved January 14, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 14, 2026, from [Link]

-

Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved January 14, 2026, from [Link]

-

PubMed. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved January 14, 2026, from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved January 14, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

University of Nottingham. (n.d.). NMR Sample Preparation. Retrieved January 14, 2026, from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to (Bromomethyl)chlorodimethylsilane (CAS 16532-02-8): Properties, Reactivity, and Applications

This guide provides an in-depth technical overview of (Bromomethyl)chlorodimethylsilane, a bifunctional organosilicon reagent of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven experimental insights, and ground all claims in authoritative sources.

Introduction: A Reagent of Dual Functionality

This compound, often abbreviated as BMDMCS, is a versatile synthetic intermediate valued for its unique bifunctional nature.[1] It possesses two distinct reactive centers: a labile silicon-chlorine (Si-Cl) bond and a reactive carbon-bromine (C-Br) bond. This duality allows for a stepwise or orthogonal functionalization strategy, making it a powerful tool for introducing a dimethylsilyl tether that contains a handle for further chemical elaboration. Its applications span from the synthesis of complex organic molecules in pharmaceuticals to the creation of advanced silicone polymers and surface modifiers.[1][2]

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical properties is foundational to its effective use in the laboratory. BMDMCS is a colorless to pale yellow liquid that is highly reactive with moisture.[1] Key quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16532-02-8 | [1] |

| Molecular Formula | C₃H₈BrClSi | [1] |

| Molecular Weight | 187.54 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 130-135 °C at 740-760 mmHg | [1][3] |

| Density | 1.375 - 1.39 g/cm³ at 20°C | [1][3] |

| Refractive Index (n²⁰/D) | 1.465 - 1.470 | [1][3] |

| Purity (typical) | ≥95% (GC) | [3] |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of BMDMCS stems from the differential reactivity of its Si-Cl and C-Br bonds. A scientist's ability to control which site reacts is key to its successful application.

-

The Silicon-Chlorine Bond: The Si-Cl bond is highly electrophilic and susceptible to nucleophilic attack, particularly by heteroatoms like oxygen. This is the basis for its primary use in forming silyl ethers from alcohols. Crucially, this reaction is readily hydrolyzed by water, liberating corrosive hydrogen chloride (HCl) gas.[4] This dictates that all manipulations must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent reagent decomposition and hazardous off-gassing.

-

The Carbon-Bromine Bond: The bromomethyl group (-CH₂Br) behaves as a typical primary alkyl halide. It is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiolates, carbanions). This reactivity is generally orthogonal to the Si-Cl bond's reaction with alcohols under basic conditions, allowing for the initial formation of a silyl ether linkage, followed by a subsequent functionalization at the bromomethyl position.

The diagram below illustrates these two primary reaction pathways.

Caption: Experimental workflow for the silylation of an alcohol using BMDMCS.

-

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under a positive pressure of argon, add the alcohol substrate (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

-

Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add this compound (1.1 eq) dropwise via a gas-tight syringe over 5-10 minutes. Maintain the temperature below 5 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure (bromomethyl)dimethylsilyl ether.

-

Characterization of the Product Silyl Ether

-

¹H NMR Spectroscopy: The resulting product will have characteristic signals. Expect a singlet for the two methyl groups attached to the silicon, typically appearing far upfield between δ 0.1-0.5 ppm. A second, sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) should appear downfield, generally in the range of δ 2.5-3.0 ppm, shifted from the typical range for alkyl bromides due to the adjacent silicon atom.

-

IR Spectroscopy: Key stretches to identify include the C-Br stretch, which typically appears as a medium to strong band in the fingerprint region between 690-515 cm⁻¹. [5]You will also observe strong bands for Si-CH₃ symmetric and asymmetric stretching around 1250 cm⁻¹ and 840-800 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (typically ~3300 cm⁻¹) is a key indicator of reaction completion.

Safety and Hazard Management

This compound is a hazardous chemical that must be handled with appropriate precautions. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage upon contact. [4]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | H318: Causes serious eye damage |

| Source: Gelest, Inc. Safety Data Sheet | |

| [4]*** |

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical splash goggles and face shield | Protects against splashes of the corrosive liquid. [4] |

| Hand | Chemical-resistant gloves (e.g., butyl rubber, Viton®) | Prevents skin contact and severe burns. [4] |

| Body | Flame-retardant lab coat and protective clothing | Protects against splashes and fire hazards. [4] |

| Respiratory | Use only in a chemical fume hood. NIOSH-certified respirator if ventilation is inadequate. | Prevents inhalation of corrosive vapors (HCl) released upon contact with moisture. [4] |

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention. [2]* Spill Response: Evacuate the area. Remove all ignition sources. Absorb the spill with a non-combustible, inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Do not use water. [6]

Conclusion

This compound is more than a simple silylating agent; it is a strategic tool for complex molecular construction. Its dual reactivity, when properly understood and controlled, provides a reliable method for protecting hydroxyl groups while simultaneously installing a versatile electrophilic center for subsequent synthetic transformations. Adherence to strict anhydrous handling protocols and safety precautions is paramount to leveraging the full potential of this powerful reagent in research and development.

References

-

Cheméo. Chemical Properties of Silane, (bromomethyl)chlorodimethyl- (CAS 16532-02-8). [Link]

-

Organic Syntheses. PREPARATION OF METHYLENE BIS(OXY-p-PHENYLENE)BIS-DIPHENYLARSINE. Org. Synth. 1963, 43, 65. [Link]

-

LookChem. Cas 16532-02-8, BROMOMETHYLDIMETHYLCHLOROSILANE. [Link]

-

Gelest, Inc. SAFETY DATA SHEET: BROMOMETHYLDIMETHYLCHLOROSILANE. [Link]

-

ResearchGate. The Conformers of Bromomethyl Dimethyl Chlorosilane Studied by Vibrational Spectroscopy and ab initio Methods. [Link]

-

Haz-Map. (Bromomethyl)dimethylchlorosilane - Hazardous Agents. [Link]

-

U.S. Environmental Protection Agency. Silane, (bromomethyl)chlorodimethyl- - Substance Details. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

Sources

- 1. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Solubility of (Bromomethyl)chlorodimethylsilane in organic solvents

An In-depth Technical Guide to the Solubility of (Bromomethyl)chlorodimethylsilane in Organic Solvents

Introduction

This compound (CAS No. 16532-02-8), often abbreviated as BMDMCS, is a bifunctional organosilicon compound of significant interest to researchers in organic synthesis, materials science, and drug development.[1][2] Its utility stems from two distinct reactive centers: a labile silicon-chlorine bond and a reactive carbon-bromine bond. This structure allows it to act as a versatile reagent for introducing the functional dimethylsilylmethyl group, serving as a protecting agent, a coupling agent, or a key intermediate in the synthesis of more complex molecules.[2][3]

However, the very reactivity that makes this compound so valuable also dictates its complex interactions with solvents. A simple query of "solubility" is insufficient; one must consider a spectrum of interactions ranging from complete miscibility to rapid, exothermic chemical reaction. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the solubility and reactivity of this compound in common organic solvents. It moves beyond simple data lists to explain the underlying chemical principles, offering field-proven insights into solvent selection and providing robust protocols for quantitative analysis.

Section 1: Physicochemical Properties and Reactivity Profile

A foundational understanding of the molecule's properties is essential for predicting its behavior. This compound is a colorless to pale yellow liquid with a characteristic sharp odor, largely due to its slow hydrolysis in moist air.[1][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16532-02-8 | [1][5][6] |

| Molecular Formula | C₃H₈BrClSi | [1][5] |

| Molecular Weight | 187.54 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 130-131 °C | [2] |

| Density | 1.375 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.465 | [2] |

The chemistry of BMDMCS is dominated by two key features:

-

The Si-Cl Bond: This bond is highly polarized and susceptible to nucleophilic attack. It reacts readily with protic sources, such as water and alcohols, to liberate hydrogen chloride (HCl).[4] This is not a dissolution process but a chemical transformation.

-

The C-Br Bond: The bromomethyl group behaves like a typical alkyl halide, capable of undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[1]

This dual reactivity means that the choice of solvent is paramount, as the solvent can be either an inert medium or an active participant in the reaction.

Section 2: Solubility Profile - A Dichotomy of Interaction

The interaction of this compound with a given solvent falls into one of two categories: reactive or inert. This distinction is the most critical factor in solvent selection.

Part A: Reactive Solvents (Protic Media)

In the presence of protic solvents, this compound does not dissolve in the traditional sense but undergoes solvolysis. These solvents contain acidic protons, typically in the form of O-H or N-H bonds.[8][9]

-

Water & Moisture: Reacts vigorously and exothermically with water and even atmospheric moisture to produce (bromomethyl)dimethylsilanol, which rapidly condenses to form 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane and HCl gas.[4] This reactivity necessitates handling and storage under a dry, inert atmosphere.[10][11]

-

Alcohols (e.g., Methanol, Ethanol): The reaction with alcohols is analogous to hydrolysis, yielding the corresponding (bromomethyl)dimethylalkoxysilane and HCl.[12][13] This process is often referred to as alcoholysis. Because of this reaction, alcohols are unsuitable as inert solvents for BMDMCS.

-

Primary & Secondary Amines: These also react with the Si-Cl bond to form silylamines.

Part B: Inert Solvents (Aprotic Media)

Aprotic solvents lack acidic protons and are therefore generally non-reactive towards the Si-Cl bond, allowing for true dissolution.[8] Solubility in these systems is governed by the principle of "like dissolves like," where polarity plays a key role.

Table 2: Solubility of this compound in Common Aprotic Organic Solvents

| Solvent Class | Examples | Polarity | Expected Solubility | Rationale & Causality |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene | Nonpolar | Miscible | The dimethylsilyl group provides sufficient nonpolar character for miscibility with hydrocarbon solvents. Heptane is a common solvent for GC analysis of silanes, indicating good solubility.[14][15] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃), Carbon Tetrachloride | Weakly Polar | Miscible | Halogenated hydrocarbons are excellent solvents for other halogenated compounds due to similar intermolecular forces.[16] DCM is frequently used in reactions involving silyl halides.[17] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Borderline Polar | Miscible | Ethers are excellent general-purpose solvents for a wide range of organometallic and organosilicon reagents due to their ability to solvate via the ether oxygen without being reactive.[8][18] |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar | Highly Soluble / Miscible | The polar Si-Cl and C-Br bonds contribute to good solubility in polar aprotic media. Caution: While generally non-reactive, trace water in these hygroscopic solvents can cause slow decomposition. Furthermore, their high polarity can accelerate desired or undesired Sₙ2 reactions at the C-Br bond.[19] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar | Soluble (Use with Caution) | While soluble, chlorosilanes can potentially react with enolizable ketones, especially in the presence of acidic or basic impurities, leading to silyl enol ether formation.[20] Use as a reaction solvent should be carefully evaluated. |

Section 3: Practical Guidance for Solvent Selection

Choosing the correct solvent requires balancing solubility with the intended chemical transformation. The following decision-making framework can guide the researcher to an optimal choice.

Section 4: Experimental Determination of Solubility

While qualitative assessments are useful, quantitative data is often required for process development and kinetic studies. Gas Chromatography (GC) is a robust and widely used technique for the analysis of volatile silanes and is well-suited for determining the solubility of BMDMCS.[21][22]

Protocol: Quantitative Solubility Determination by GC with Internal Standard

This protocol provides a self-validating system for accurately measuring the concentration of BMDMCS in a saturated solution. The use of an internal standard corrects for variations in injection volume and detector response.

1. Materials and Instrumentation:

-

This compound (≥95% purity)[7]

-

Anhydrous Solvent of Interest (e.g., n-dodecane, toluene)

-

Internal Standard (IS): A non-reactive, stable compound with a distinct GC retention time (e.g., n-tetradecane or hexamethylbenzene).

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., stabilized trifluoropropyl methyl polysiloxane phase).[21]

-

Inert Atmosphere Equipment: Schlenk line or glovebox, nitrogen/argon gas.

-

Gas-tight syringes, volumetric flasks, and sealed vials.

2. Preparation of Calibration Standards:

-

Causality: A calibration curve is essential to correlate the GC peak area ratio with the actual concentration.

-

Under an inert atmosphere, prepare a stock solution of BMDMCS in the anhydrous solvent.

-

Prepare a separate stock solution of the Internal Standard (IS) in the same solvent.

-

Create a series of at least five calibration standards by accurately diluting the BMDMCS stock solution into volumetric flasks. To each flask, add a constant, known amount of the IS stock solution. This ensures the IS concentration is the same in every standard.

-

Analyze each standard by GC. Plot the ratio of the (Peak Area of BMDMCS / Peak Area of IS) on the y-axis versus the concentration of BMDMCS on the x-axis. Perform a linear regression to obtain the calibration curve equation (y = mx + c).

3. Preparation of the Saturated Solution:

-

In a sealed vial under an inert atmosphere, add the anhydrous solvent of interest.

-

Add an excess of BMDMCS to the solvent. "Excess" means enough solid/liquid solute remains undissolved after equilibration.

-

Stir the mixture vigorously at a constant, recorded temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Stop stirring and allow the undissolved BMDMCS to settle completely, leaving a clear supernatant.

4. Sample Analysis and Quantification:

-

Using a gas-tight syringe, carefully withdraw a known volume of the clear supernatant.

-

Accurately dilute this aliquot with the anhydrous solvent in a volumetric flask.

-

Add the same constant, known amount of the IS stock solution to the flask as was used for the calibration standards.

-

Analyze the final diluted sample by GC under the same conditions as the standards.

-

Determine the peak area ratio (BMDMCS/IS) from the resulting chromatogram.

-

Use the calibration curve equation to calculate the concentration of BMDMCS in the diluted sample.

-

Finally, account for the dilution factor to determine the original concentration in the saturated solution. This value represents the quantitative solubility at the specified temperature.

Section 5: Safety and Handling

Due to its reactivity and hazardous nature, this compound must be handled with stringent safety precautions.

-

Moisture Sensitivity: The compound reacts with moisture to release corrosive HCl gas.[4] Always handle under a dry, inert atmosphere (nitrogen or argon).[10][11]

-

Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[23] Ingestion can cause severe damage.[10]

-

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses or face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber) is mandatory.[4][23]

-

Fire Hazard: The compound is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames. Use spark-proof tools and grounded equipment.[10][24]

Conclusion

The solubility of this compound is not a simple physical parameter but is intrinsically linked to its chemical reactivity. For protic solvents such as water and alcohols, the interaction is a rapid solvolysis reaction, making them unsuitable as inert media. In contrast, BMDMCS is highly soluble or miscible with a wide range of aprotic solvents, including hydrocarbons, chlorinated solvents, ethers, and polar aprotic systems. The optimal choice of solvent is therefore dictated by the specific requirements of the chemical process. By understanding the principles outlined in this guide and employing robust analytical methods like Gas Chromatography, researchers can confidently and safely utilize this versatile reagent to its full potential.

References

-

Gelest. (2016, February 22). BROMOMETHYLDIMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from [Link]

-

Agilent. (n.d.). Select Silanes GC column. Retrieved from [Link]

- Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 115(11), 1455-1457.

-

Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes by Gas Chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]

- Al-Talla, Z. A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. MOJ Drug Design Development & Therapy, 3(6), 164-169.

-

Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. Retrieved from [Link]

-

Lin, M., Tesconi, M., & Tischler, M. (2009). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Silane, (bromomethyl)chlorodimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Gungor, M. A., & Hizal, G. (2022). Chlorodimethylsilane-Mediated Reductive Etherification Reaction: A Robust Method for Polyether Synthesis. Macromolecules, 55(5), 1834–1843.

- Lin, M., Tesconi, M., & Tischler, M. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 369(1-2), 47-52.

-

Al-Talla, Z. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. Retrieved from [Link]

- Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706-2712.

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

- Billups, W. E., & Saini, R. K. (n.d.). The β-silyl alkyl halides constitute one of the subgroups of functionalized silanes that have found important applications as intermediates in organic synthesis. Science of Synthesis.

-

The Organic Chemistry Tutor. (2019, November 2). 3050 Rxns of Alcohols: PBr3, SOCl2, TsCl, and MsCl. YouTube. Retrieved from [Link]

-

Radek, D., & Dathe, W. (1997). On the Reaction of Silanols with Alcohols. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

- Cheng, L.-J., & Mankad, N. P. (2020). Cu-Catalyzed Carbonylative Silylation of Alkyl Halides: Efficient Access to Acylsilanes. Journal of the American Chemical Society, 142(1), 80-84.

- Oriyama, T., et al. (2008). Direct Chlorination of Alcohols With Chlorodimethylsilane Catalyzed by a Gallium trichloride/tartrate System Under Neutral Conditions. Organic & Biomolecular Chemistry, 6(15), 2790-2795.

- Crabtree, R. H. (1991). The saturated hydrocarbons- alkanes. In Rodd's Chemistry of Carbon Compounds (Vol. 1, pp. 1-28). Elsevier.

-

Reddit. (2019, September 1). How and why do polar aprotic solvents destabilize nucleophiles? r/chemhelp. Retrieved from [Link]

- Kovyazin, V. A., et al. (2002). Reaction of silicon with alcohols in autoclave. Russian Chemical Bulletin, 51(1), 35-41.

-

The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

Sources

- 1. CAS 16532-02-8: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. gelest.com [gelest.com]

- 5. Silane, (bromomethyl)chlorodimethyl- [webbook.nist.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Hydrocarbon halides [m.chemicalbook.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Cu-Catalyzed Carbonylative Silylation of Alkyl Halides: Efficient Access to Acylsilanes [organic-chemistry.org]

- 19. reddit.com [reddit.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. agilent.com [agilent.com]

- 22. applications.wasson-ece.com [applications.wasson-ece.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. fishersci.com [fishersci.com]

The Bifunctional Workhorse: A Technical Guide to the Research Applications of (Bromomethyl)chlorodimethylsilane

Abstract

(Bromomethyl)chlorodimethylsilane (BCS) is a versatile bifunctional organosilane reagent that has carved a significant niche in modern chemical research. Its unique structure, possessing two distinct reactive sites—a labile silicon-chlorine bond and a reactive carbon-bromine bond—allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core applications of BCS, offering technical insights and field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into its critical roles as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS), a versatile protecting group for sensitive functionalities, a key building block in targeted organic synthesis, and a functional precursor in materials science. Each section is designed to not only provide step-by-step methodologies but also to illuminate the underlying chemical principles and the rationale behind experimental choices, ensuring a comprehensive understanding of this powerful synthetic tool.

Introduction: The Duality of Reactivity

This compound, with the chemical formula C₃H₈BrClSi, is a colorless to pale yellow liquid characterized by its dual reactivity.[1] The chlorodimethylsilyl group is readily susceptible to nucleophilic attack, making it an excellent moiety for silylation reactions, particularly for the derivatization of polar functional groups or the introduction of a protecting group.[2][3] Concurrently, the bromomethyl group provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic substitution and organometallic coupling.[4] This unique combination of reactive centers in a single molecule makes BCS a highly efficient and valuable reagent in the synthetic chemist's toolbox.

This guide will systematically unpack the key applications of BCS, providing both the "how" and the "why" for its use in various research contexts.

Enhancing Analytical Insight: Derivatization for GC-MS

In the realm of analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge.[5][6] Derivatization, the chemical modification of an analyte to enhance its volatility and thermal stability, is a cornerstone of successful GC-MS analysis.[2][7] BCS serves as an effective silylating agent for this purpose, transforming polar functional groups into their corresponding dimethylsilyl derivatives.

The Silylation Mechanism: A Nucleophilic Substitution at Silicon

The derivatization process with BCS proceeds via a nucleophilic substitution reaction at the silicon atom. The lone pair of electrons from a heteroatom (typically oxygen in a hydroxyl or carboxyl group) attacks the electrophilic silicon center, leading to the displacement of the chloride ion. This reaction is often facilitated by a base to neutralize the generated hydrochloric acid.

Caption: General mechanism of alcohol derivatization using BCS.

Experimental Protocol: Derivatization of Steroids for GC-MS Analysis

The analysis of steroids in biological matrices is a common application where derivatization is essential.[5][6][8] The following protocol provides a robust method for the silylation of hydroxyl groups in steroids using a reagent mixture containing a silylating agent and a catalyst, which can be adapted for BCS.

Materials:

-

Steroid standard or extracted, dried sample residue

-

This compound (BCS)

-

Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile)

-

Internal Standard (e.g., d3-Testosterone)

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Ensure the extracted steroid residue is completely dry, as moisture will react with the silylating agent. This can be achieved by drying under a gentle stream of nitrogen.

-

Reagent Addition: To the dried sample in a sealed vial, add 100 µL of anhydrous pyridine, followed by a molar excess of BCS. The exact amount of BCS should be optimized based on the concentration of the analyte.

-

Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour to ensure complete derivatization of all hydroxyl groups, including sterically hindered ones.

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The presence of water will lead to the hydrolysis of BCS, reducing the derivatization efficiency.

-

Pyridine: Acts as a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Heating: Provides the necessary activation energy to overcome steric hindrance, especially for tertiary alcohols commonly found in steroids.

| Analyte Class | Functional Group | Typical Derivatization Conditions | Comments |

| Steroids | -OH | 60-70°C, 1 hr in Pyridine | Effective for primary, secondary, and tertiary alcohols. |

| Fatty Acids | -COOH | 60°C, 30 min in Acetonitrile with catalyst | Forms silyl esters, increasing volatility. |

| Phenols | -OH | Room Temp, 15-30 min in Pyridine | Generally more reactive than aliphatic alcohols. |

A Shield in Synthesis: BCS as a Protecting Group

In multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount.[9] Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and their stability under a range of reaction conditions, yet they can be readily cleaved when desired.[10] BCS can be employed to introduce the (bromomethyl)dimethylsilyl protecting group.

Synthesis of (Bromomethyl)dimethylsilyl Ethers

The formation of a (bromomethyl)dimethylsilyl ether follows the same fundamental silylation mechanism described for derivatization.

Caption: Workflow for using BCS as a protecting group.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-